molecular formula C8H5N3O5S B2932257 2-[(4-Nitro-2,1,3-benzoxadiazol-5-yl)sulfanyl]acetic acid CAS No. 799256-28-3

2-[(4-Nitro-2,1,3-benzoxadiazol-5-yl)sulfanyl]acetic acid

Cat. No.: B2932257
CAS No.: 799256-28-3
M. Wt: 255.2
InChI Key: NTCLGEKUBRYEQZ-UHFFFAOYSA-N
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Description

2-[(4-Nitro-2,1,3-benzoxadiazol-5-yl)sulfanyl]acetic acid is a chemical compound known for its unique structure and properties. It contains a benzoxadiazole ring, which is a heterocyclic compound with nitrogen and oxygen atoms, and a nitro group, which is known for its electron-withdrawing properties. This compound is often used in scientific research due to its fluorescent properties, making it useful in various analytical and biological applications .

Preparation Methods

The synthesis of 2-[(4-Nitro-2,1,3-benzoxadiazol-5-yl)sulfanyl]acetic acid typically involves multiple stepsThe reaction conditions often require controlled temperatures and the use of specific reagents such as sulfuric acid, nitric acid, and acetic anhydride .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

2-[(4-Nitro-2,1,3-benzoxadiazol-5-yl)sulfanyl]acetic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium on carbon, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-[(4-Nitro-2,1,3-benzoxadiazol-5-yl)sulfanyl]acetic acid is widely used in scientific research due to its fluorescent properties. Some of its applications include:

Mechanism of Action

The mechanism of action of 2-[(4-Nitro-2,1,3-benzoxadiazol-5-yl)sulfanyl]acetic acid involves its ability to fluoresce under specific conditions. The nitro group and benzoxadiazole ring play crucial roles in its fluorescent properties. When exposed to light, the compound absorbs energy and emits it as fluorescence, which can be detected and measured. This property makes it useful in various imaging and diagnostic applications .

Comparison with Similar Compounds

Similar compounds to 2-[(4-Nitro-2,1,3-benzoxadiazol-5-yl)sulfanyl]acetic acid include other benzoxadiazole derivatives and nitro-containing compounds. Some examples are:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct fluorescent properties and reactivity .

Properties

IUPAC Name

2-[(4-nitro-2,1,3-benzoxadiazol-5-yl)sulfanyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3O5S/c12-6(13)3-17-5-2-1-4-7(10-16-9-4)8(5)11(14)15/h1-2H,3H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTCLGEKUBRYEQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NON=C2C(=C1SCC(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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